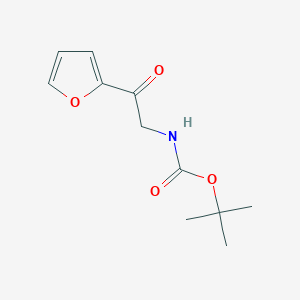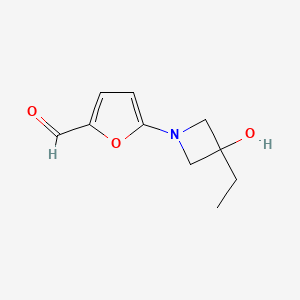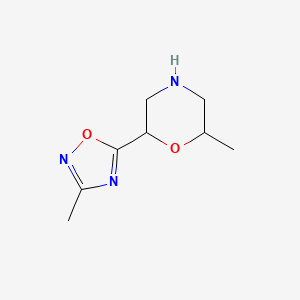![molecular formula C7H9BrN2S B13173049 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole is an organic compound with the molecular formula C₇H₉BrN₂S. This compound features a cyclopropyl group attached to a bromomethyl group, which is further connected to a thiadiazole ring. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole typically involves the reaction of cyclopropylmethyl bromide with thiadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (Et₃N) to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents are required.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiadiazole ring can participate in redox reactions, potentially affecting cellular pathways and enzyme activities .
類似化合物との比較
Similar Compounds
Cyclopropylmethyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the thiadiazole ring.
Thiadiazole Derivatives: Compounds like 1,2,5-thiadiazole-3-carboxylic acid share the thiadiazole ring but have different substituents.
Uniqueness
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C7H9BrN2S |
|---|---|
分子量 |
233.13 g/mol |
IUPAC名 |
3-[[1-(bromomethyl)cyclopropyl]methyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H9BrN2S/c8-5-7(1-2-7)3-6-4-9-11-10-6/h4H,1-3,5H2 |
InChIキー |
HTNJKSYFZMNIHB-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=NSN=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)


![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)


![({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)




![1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)
